molecular formula C23H23N5O5 B2682144 N-(3,4-dimethoxyphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251601-41-8

N-(3,4-dimethoxyphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

Cat. No. B2682144
CAS RN: 1251601-41-8
M. Wt: 449.467
InChI Key: IMHZKVZEQXDENY-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C23H23N5O5 and its molecular weight is 449.467. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

N-(3,4-dimethoxyphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a chemical compound that has been investigated for its synthesis and biological activities. Research on similar compounds has shown potential in various fields such as anticancer and antimicrobial activities. For instance, compounds incorporating antipyrine-based heterocycles have been synthesized and found to possess significant anticancer and antimicrobial properties (Riyadh, Kheder, & Asiry, 2013). Similar research has focused on the synthesis of novel pyrazoline and pyrazole derivatives, revealing their antibacterial and antifungal activities (Hassan, 2013).

Antioxidant and Anti-inflammatory Activities

Compounds with similar structures have also been studied for their antioxidant and anti-inflammatory activities. The synthesis of new intermediates has been explored, showing significant anti-lipid peroxidation activity and soybean lipoxygenase inhibition, suggesting potential for the development of novel antioxidant agents (Vlachou et al., 2023).

Anticonvulsant and Antimicrobial Applications

Moreover, the investigation into alkanamide derivatives bearing heterocyclic rings has demonstrated anticonvulsant activity, highlighting the therapeutic potential of these compounds (Tarikogullari et al., 2010). Additionally, the synthesis and evaluation of benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides have been conducted, revealing moderate to significant radical scavenging activity, indicative of their antioxidant potential (Ahmad et al., 2012).

Molecular Docking and In Vitro Screening

Further studies have involved the synthesis and molecular docking of novel compounds, followed by in vitro screening for antimicrobial and antioxidant activities. This research underscores the importance of structural modifications in tuning the biological properties of these compounds towards specific therapeutic goals (Flefel et al., 2018).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O5/c1-14-6-5-7-17(15(14)2)33-22-21-26-28(23(30)27(21)11-10-24-22)13-20(29)25-16-8-9-18(31-3)19(12-16)32-4/h5-12H,13H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHZKVZEQXDENY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

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